molecular formula C7H8N4O B12889475 1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)-

1H-1,2,3-Triazole, 4-methyl-5-(3-methyl-5-isoxazolyl)-

Cat. No.: B12889475
M. Wt: 164.16 g/mol
InChI Key: HDJQZLZRTJMKAR-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole is a heterocyclic compound that features both isoxazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylisoxazole with 5-methyl-1,2,3-triazole under specific conditions. The reaction often requires a catalyst and is conducted under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted isoxazole-triazole compounds .

Scientific Research Applications

3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline

Uniqueness

3-Methyl-5-(5-methyl-2H-1,2,3-triazol-4-yl)isoxazole is unique due to its dual isoxazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-methyl-5-(5-methyl-2H-triazol-4-yl)-1,2-oxazole

InChI

InChI=1S/C7H8N4O/c1-4-3-6(12-10-4)7-5(2)8-11-9-7/h3H,1-2H3,(H,8,9,11)

InChI Key

HDJQZLZRTJMKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NNN=C2C

Origin of Product

United States

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